molecular formula C12H15FN2O3 B2740411 N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide CAS No. 1711283-42-9

N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide

Cat. No.: B2740411
CAS No.: 1711283-42-9
M. Wt: 254.261
InChI Key: OBOGCIPQGXPQBM-UHFFFAOYSA-N
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Description

N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide: is an organic compound that features a morpholine ring substituted with a carboxamide group and a 4-fluoro-3-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide typically involves the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of 4-fluoro-3-methoxyaniline. This can be achieved through the nitration of 4-fluoroanisole followed by reduction of the nitro group to an amine.

    Coupling Reaction: The intermediate 4-fluoro-3-methoxyaniline is then reacted with morpholine-4-carboxylic acid chloride in the presence of a base such as triethylamine. This step forms the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The fluoro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxylic acid.

    Reduction: Formation of N-(4-Fluoro-3-methoxyphenyl)morpholine-4-amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of fluorinated and methoxylated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions of similar structures with biological targets.

Medicine

This compound has potential applications in medicinal chemistry as a scaffold for the development of new pharmaceuticals. Its structural features are conducive to binding with various biological targets, making it a candidate for drug discovery efforts.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide exerts its effects depends on its interaction with molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. The morpholine ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Fluorophenyl)morpholine-4-carboxamide: Lacks the methoxy group, which can affect its electronic properties and reactivity.

    N-(3-Methoxyphenyl)morpholine-4-carboxamide: Lacks the fluoro group, which can influence its binding interactions and stability.

    N-(4-Methoxyphenyl)morpholine-4-carboxamide:

Uniqueness

N-(4-Fluoro-3-methoxyphenyl)morpholine-4-carboxamide is unique due to the presence of both fluoro and methoxy groups, which provide a balance of electronic effects that can be fine-tuned for specific applications. This dual substitution pattern enhances its versatility in various chemical and biological contexts.

Properties

IUPAC Name

N-(4-fluoro-3-methoxyphenyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O3/c1-17-11-8-9(2-3-10(11)13)14-12(16)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOGCIPQGXPQBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)N2CCOCC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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